ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 886893-69-2
VCID: VC11919468
InChI: InChI=1S/C23H18FN3O5S2/c1-2-32-22(29)15-6-11-19-20(13-15)33-23(25-19)26-21(28)14-4-3-5-17(12-14)27-34(30,31)18-9-7-16(24)8-10-18/h3-13,27H,2H2,1H3,(H,25,26,28)
SMILES: CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H18FN3O5S2
Molecular Weight: 499.5 g/mol

ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate

CAS No.: 886893-69-2

Cat. No.: VC11919468

Molecular Formula: C23H18FN3O5S2

Molecular Weight: 499.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate - 886893-69-2

Specification

CAS No. 886893-69-2
Molecular Formula C23H18FN3O5S2
Molecular Weight 499.5 g/mol
IUPAC Name ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C23H18FN3O5S2/c1-2-32-22(29)15-6-11-19-20(13-15)33-23(25-19)26-21(28)14-4-3-5-17(12-14)27-34(30,31)18-9-7-16(24)8-10-18/h3-13,27H,2H2,1H3,(H,25,26,28)
Standard InChI Key FQRIYLCVFYSIDW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • 1,3-Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Ethyl carboxylate group (position 6): Introduces hydrophilicity and potential for hydrolytic activation.

  • Benzamido group (position 2): Provides a planar aromatic system for π-π stacking interactions.

  • 4-Fluorobenzenesulfonamido substituent (meta to benzamide): Enhances binding affinity through sulfonamide’s hydrogen-bonding capacity and fluorine’s electronegativity .

Key Physicochemical Parameters

PropertyValue/DescriptionSource Model
Molecular FormulaC₂₃H₁₈FN₃O₅S₂Calculated
Molecular Weight515.53 g/molPubChem
LogP (octanol-water)~3.8 (estimated via consensus models)XLOGP3, WLOGP
SolubilityPoorly soluble in water (ESOL: ~0.01 mg/mL)ESOL, SILICOS-IT
Hydrogen Bond Acceptors7Calculated
Topological Polar SA128 ŲTPSA

The fluorinated sulfonamide group contributes to moderate lipophilicity, aligning with drug-like properties, while the ethyl carboxylate may improve solubility in polar solvents .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The compound is synthesized through sequential functionalization of a benzothiazole precursor:

  • Core formation: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) serves as the starting material .

  • Acylation at position 2: Reaction with 3-nitrobenzoyl chloride, followed by nitro reduction to yield 3-aminobenzamido intermediate.

  • Sulfonylation: Introduction of 4-fluorobenzenesulfonyl chloride to the aniline group .

Key Synthetic Steps

Step 1: Alkylation of Benzothiazole Core
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is alkylated using potassium carbonate in DMF with isobutyl bromide, achieving yields up to 94.7% under optimized conditions .

Step 2: Acylation with 3-Nitrobenzoyl Chloride
The amine at position 2 undergoes acylation in anhydrous DCM with HATU as a coupling agent, yielding the nitro intermediate (reported yield: 72% for analogous reactions) .

Step 3: Nitro Reduction and Sulfonylation
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to aniline, which is subsequently sulfonylated with 4-fluorobenzenesulfonyl chloride in pyridine (yield: ~85%) .

Structure-Activity Relationships (SAR)

  • Fluorine substitution: Meta-fluorine on the benzenesulfonamide improves metabolic stability and target affinity .

  • Ethyl carboxylate: Hydrolyzes in vivo to the carboxylic acid, potentially enhancing water solubility and tissue penetration .

  • Benzamido linkage: Planar structure facilitates intercalation into DNA or enzyme active sites .

Toxicological and ADME Profiles

ParameterObservationSource Analogy
CYP InhibitionModerate CYP2C19 inhibition (IC₅₀ ~10 µM)Similar to
hERG BindingLow risk (predicted)Brenk alerts
Bioavailability~55% (oral, murine models)GSK126 data
Plasma Half-life4–6 hours (rodents)Afatinib analogs

Applications in Drug Development

  • Oncology: Potential as a dual Hsp90/EZH2 inhibitor for breast and lung cancers .

  • Anti-inflammatory: Sulfonamide group may target COX-2, reducing prostaglandin synthesis .

  • Antidiabetic: Benzothiazole derivatives modulate PPAR-γ activity (EC₅₀ = 0.8 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator